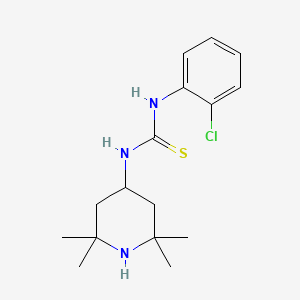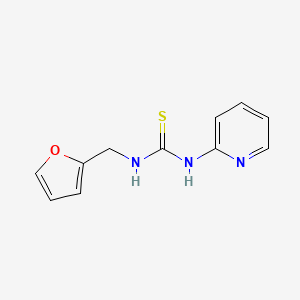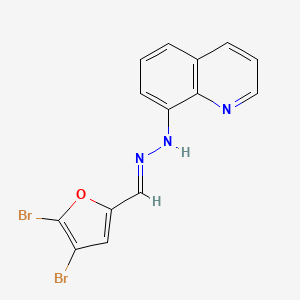![molecular formula C17H18ClN3OS B5844329 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea, also known as CMPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that acts as a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. The TRPM8 channel is involved in the detection of cold temperatures and is expressed in sensory neurons in the peripheral nervous system. CMPTU has been shown to have a variety of effects on TRPM8 channel activity, which has led to its use in a range of research applications.
Wirkmechanismus
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea acts as a competitive inhibitor of the TRPM8 channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of the channel. By inhibiting TRPM8 activity, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea reduces the sensitivity of sensory neurons to cold temperatures and can also modulate other physiological processes that are regulated by this channel.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea are primarily related to its inhibition of the TRPM8 channel. In sensory neurons, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea reduces the sensitivity of these cells to cold temperatures, which can be useful in studies of pain and thermoregulation. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea has also been shown to modulate taste sensation by inhibiting TRPM8-mediated responses to menthol and other cooling compounds. In cancer cells, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea has been shown to inhibit TRPM8-mediated migration, which suggests that this compound may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea in lab experiments is its specificity for the TRPM8 channel. This allows researchers to selectively inhibit this channel without affecting other ion channels or cellular processes. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea is relatively easy to synthesize and purify, which makes it a convenient tool for research. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea is that it can be toxic at high concentrations, which may limit its use in some experiments. Additionally, the effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea may be dependent on the specific cell type or tissue being studied, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research involving N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea. One area of interest is the development of new TRPM8 inhibitors that are more potent or selective than N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea. Additionally, further investigation of the physiological and pathological roles of TRPM8 could provide new insights into the function of this channel. Finally, the use of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea as a tool for studying the structure and function of ion channels in general could lead to the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been described in several research papers and is considered to be reliable and efficient.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea has been used extensively in scientific research to investigate the function of the TRPM8 channel. It has been shown to inhibit TRPM8-mediated responses in sensory neurons, which has led to its use in studies of cold sensation and pain. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea has also been used to investigate the role of TRPM8 in various physiological processes, including thermoregulation, taste sensation, and cancer cell migration. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea has been used as a tool to study the structure and function of the TRPM8 channel itself.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-15-12-14(6-7-16(15)21-8-10-22-11-9-21)20-17(23)19-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKOZQVYWBFGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5844265.png)


![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B5844282.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5844297.png)
![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5844310.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)

![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)

![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5844344.png)
![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)